9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
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Overview
Description
9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid is an organic compound characterized by its unique structure, which includes a cyclopentene ring and multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid can be achieved through several synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . This reaction typically requires the presence of a base such as triethylamine and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, bromination, and hydrazonation to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, saturated hydrocarbons, and substituted cyclopentene derivatives .
Scientific Research Applications
9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopent-1-en-1-yl)propanoic acid
- 4-(Cyclopent-1-en-1-yl)benzoic acid
- (Cyclopent-1-en-1-yl)boronic acid
Uniqueness
9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid is unique due to its extended conjugated system and the presence of a cyclopentene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
102841-47-4 |
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Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
9-(cyclopenten-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C16H20O2/c1-13(10-11-15-8-3-4-9-15)6-5-7-14(2)12-16(17)18/h5-8,10-12H,3-4,9H2,1-2H3,(H,17,18) |
InChI Key |
AIIIMBJCEWNWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC1=CCCC1 |
Origin of Product |
United States |
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